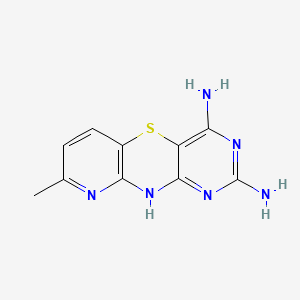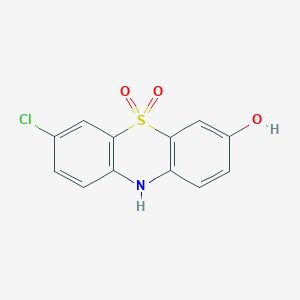
Tridecen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecen-2-ol is an organic compound with the molecular formula C13H26O. It is an unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecen-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tridecene. In this method, tridecene is first treated with borane (BH3) to form a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of tridecenal. This process uses a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to reduce the aldehyde group to an alcohol group, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
Tridecen-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecenal or tridecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tridecane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Tridecenal, Tridecenoic acid.
Reduction: Tridecane.
Substitution: Tridecenyl chloride.
Scientific Research Applications
Tridecen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of tridecen-2-ol involves its interaction with specific molecular targets. For instance, in cancer research, this compound has been found to target M-phase inducer phosphatases 1 and 2 (CDC 25A and B). These proteins play a crucial role in cell cycle regulation, and the binding of this compound to these targets can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Tridecen-2-ol can be compared with other similar compounds, such as:
Tridecen-1-ol: Another unsaturated alcohol with the double bond located between the first and second carbon atoms.
Tridecen-3-ol: An isomer with the double bond between the third and fourth carbon atoms.
Tridecen-2-one: A ketone with the double bond and carbonyl group located at the second carbon atom.
Uniqueness
This compound is unique due to its specific position of the double bond and hydroxyl group, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
64391-40-8 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
tridec-1-en-2-ol |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h14H,2-12H2,1H3 |
InChI Key |
APYPFHCCLIIHOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


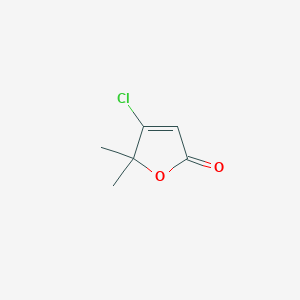

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
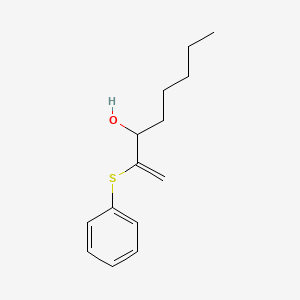
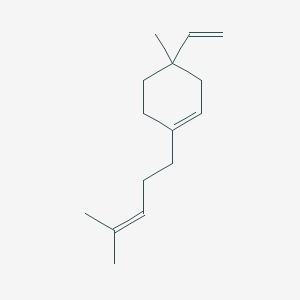
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

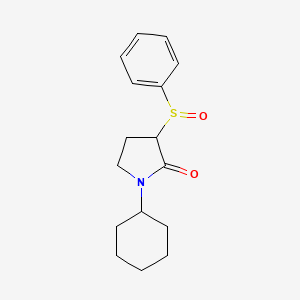
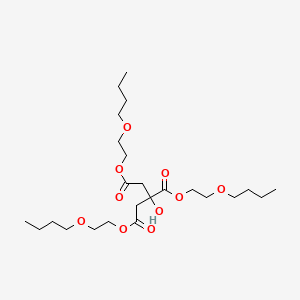
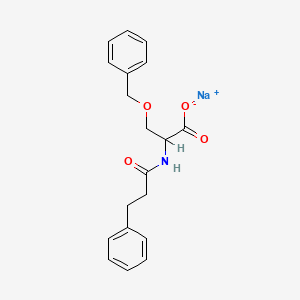
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
